molecular formula C10H12N2O B3358467 1-ethyl-5-methoxy-1H-benzo[d]imidazole CAS No. 79938-40-2

1-ethyl-5-methoxy-1H-benzo[d]imidazole

Cat. No. B3358467
CAS RN: 79938-40-2
M. Wt: 176.21 g/mol
InChI Key: OOYWUJOGJNQRCK-UHFFFAOYSA-N
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Description

“1-ethyl-5-methoxy-1H-benzo[d]imidazole” is a derivative of the benzimidazole scaffold . Benzimidazole is a heterocyclic moiety whose derivatives are present in many bioactive compounds and possess diverse biological and clinical applications . They have received much interest in drug discovery because benzimidazoles exhibited enormous significance .

Safety and Hazards

While specific safety and hazard information for “1-ethyl-5-methoxy-1H-benzo[d]imidazole” is not available, general safety measures for handling imidazole compounds include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .

Future Directions

Recent advances in the synthesis of imidazoles have highlighted the importance of this heterocyclic structural motif in functional molecules and its diverse range of applications . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed .

properties

IUPAC Name

1-ethyl-5-methoxybenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-3-12-7-11-9-6-8(13-2)4-5-10(9)12/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOYWUJOGJNQRCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC2=C1C=CC(=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30508529
Record name 1-Ethyl-5-methoxy-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30508529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

79938-40-2
Record name 1-Ethyl-5-methoxy-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30508529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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